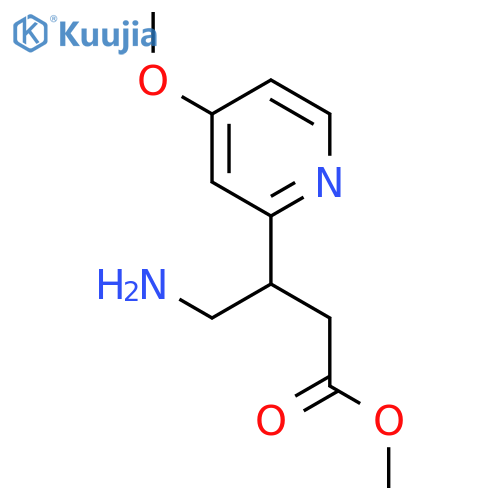Cas no 2229418-06-6 (methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate)

methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate
- EN300-1780256
- 2229418-06-6
-
- インチ: 1S/C11H16N2O3/c1-15-9-3-4-13-10(6-9)8(7-12)5-11(14)16-2/h3-4,6,8H,5,7,12H2,1-2H3
- InChIKey: YFZGAXRRAHSDCV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(C1C=C(C=CN=1)OC)CN)=O
計算された属性
- せいみつぶんしりょう: 224.11609238g/mol
- どういたいしつりょう: 224.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 74.4Ų
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780256-5.0g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1780256-10.0g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1780256-10g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-0.05g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-2.5g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-5g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-0.1g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-0.5g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-1g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1780256-0.25g |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate |
2229418-06-6 | 0.25g |
$1183.0 | 2023-09-20 |
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoateに関する追加情報
Exploring the Properties and Applications of Methyl 4-Amino-3-(4-Methoxypyridin-2-yl)Butanoate (CAS No. 2229418-06-6)
Methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate (CAS No. 2229418-06-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its 4-methoxypyridine and amino butanoate functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural similarity to bioactive molecules targeting neurological and metabolic pathways.
In recent years, the demand for high-purity chemical intermediates like methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate has surged due to advancements in small-molecule therapeutics. The compound’s CAS number 2229418-06-6 is frequently searched in academic databases, reflecting its relevance in peptide mimetics and enzyme inhibitor development. Its methoxy pyridine moiety contributes to enhanced solubility and bioavailability, addressing a common challenge in drug formulation—a topic widely discussed in pharma forums and research publications.
From a synthetic perspective, the methyl ester group in this compound offers versatility for further derivatization, a feature highlighted in patents related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Analytical techniques such as HPLC and LC-MS are critical for quality control, ensuring compliance with ICH guidelines—a frequent query among quality assurance professionals. The compound’s stability under ambient conditions also makes it suitable for scale-up processes, a key consideration for contract manufacturing organizations (CMOs).
Beyond pharmaceuticals, CAS 2229418-06-6 has exploratory applications in agrochemicals, where its pyridine-based structure aligns with trends in eco-friendly pest control. This resonates with growing consumer interest in sustainable agriculture, as evidenced by search trends linking green chemistry to crop protection. Regulatory databases indicate its evaluation under REACH and EPA frameworks, though it currently falls outside restricted lists.
The compound’s spectroscopic data (e.g., NMR and IR spectra) are often requested in chemical vendor catalogs, underscoring its role in structure-activity relationship (SAR) studies. Recent publications correlate its hydrogen-bonding capacity with improved target binding affinity, a hot topic in computational chemistry circles. For laboratory suppliers, offering custom synthesis services for this compound aligns with market demands for tailor-made intermediates.
In conclusion, methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate (CAS No. 2229418-06-6) represents a nexus of innovation across multiple industries. Its multi-functional design caters to evolving needs in precision medicine and sustainable chemistry, while its technical specifications continue to inspire academic research and industrial applications. As synthetic methodologies advance, this compound is poised to remain a keystone molecule in next-generation scientific breakthroughs.
2229418-06-6 (methyl 4-amino-3-(4-methoxypyridin-2-yl)butanoate) 関連製品
- 2228594-85-0(tert-butyl N-4-fluoro-3-(morpholin-3-yl)phenylcarbamate)
- 1073353-50-0(5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2171485-99-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-2-(propan-2-yl)pyrrolidin-1-ylbutanoic acid)
- 1803605-67-5(6-2-(Dimethylamino)acetamidopyridine-2-carboxylic Acid Hydrochloride)
- 2227850-77-1(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid)
- 1351660-64-4(2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide)
- 1803961-95-6(3-(Bromomethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-5-acetonitrile)
- 2171981-53-4(3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)
- 946332-83-8(N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide)
- 1806725-36-9(Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)




